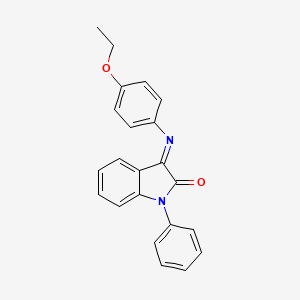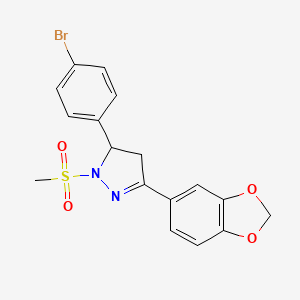
6-methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one is a chemical compound that belongs to the class of pyrimidines. It has been extensively studied for its potential applications in scientific research.
Applications De Recherche Scientifique
Antitumor Activity
Research indicates that derivatives of 6-methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one show potential as antitumor agents. For instance, compounds related to this chemical, such as 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, have been synthesized and identified as potent inhibitors of mammalian dihydrofolate reductase, showing significant activity against certain types of carcinomas (Grivsky et al., 1980).
Antimicrobial and Antiviral Activity
Pyrimidine derivatives, including those similar to 6-methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one, exhibit a range of biological activities. They have been reported to possess antimicrobial properties (Lobo et al., 2010), as well as antiviral activity, particularly against HIV-1 (Mai et al., 1995).
Optical Applications and Sensing
Compounds structurally related to 6-methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one have been explored for their potential in optical applications. For instance, derivatives have been used in the detection of aluminum ions and demonstrated applications in bacterial cell imaging and logic gate applications (Yadav & Singh, 2018).
Crystal Structure Analysis
Studies involving the crystal structure analysis of pyrimidine derivatives can provide insights into their physicochemical properties, aiding in the development of pharmaceuticals and other applications (Rajam et al., 2017).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one involves the reaction of 2-amino-4-methyl-6-(3-methylbenzyl)thiopyrimidine with acetic anhydride in the presence of a catalyst to form the intermediate 6-acetylamino-4-methyl-2-(3-methylbenzyl)thiopyrimidine. This intermediate is then treated with hydrochloric acid to remove the acetyl group and form the final product.", "Starting Materials": [ "2-amino-4-methyl-6-(3-methylbenzyl)thiopyrimidine", "Acetic anhydride", "Catalyst", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2-amino-4-methyl-6-(3-methylbenzyl)thiopyrimidine is reacted with acetic anhydride in the presence of a catalyst to form 6-acetylamino-4-methyl-2-(3-methylbenzyl)thiopyrimidine.", "Step 2: The intermediate 6-acetylamino-4-methyl-2-(3-methylbenzyl)thiopyrimidine is treated with hydrochloric acid to remove the acetyl group and form 6-methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one." ] } | |
Numéro CAS |
898441-16-2 |
Formule moléculaire |
C13H14N2OS |
Poids moléculaire |
246.33 |
Nom IUPAC |
6-methyl-4-[(3-methylphenyl)methylsulfanyl]-1H-pyrimidin-2-one |
InChI |
InChI=1S/C13H14N2OS/c1-9-4-3-5-11(6-9)8-17-12-7-10(2)14-13(16)15-12/h3-7H,8H2,1-2H3,(H,14,15,16) |
Clé InChI |
BGFUOGIXCIVOPK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CSC2=NC(=O)NC(=C2)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2,3,4-trimethoxyphenyl)methanone](/img/structure/B2921381.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(4-nitrophenyl)acetamido)benzofuran-2-carboxamide](/img/structure/B2921383.png)
![N-[4-(benzyloxy)phenyl]-4-tert-butyl-2-oxopyrrolidine-3-carboxamide](/img/structure/B2921384.png)
![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2921385.png)
![N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2921387.png)
![1-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2921388.png)
![2-methoxy-N-[2-(4-{[2-methoxy-5-(propan-2-yl)phenyl]sulfonyl}piperazin-1-yl)ethyl]-5-(propan-2-yl)benzenesulfonamide](/img/structure/B2921389.png)
![Tert-butyl N-[1-[1-[4-[(prop-2-enoylamino)methyl]benzoyl]piperidin-4-yl]ethyl]carbamate](/img/structure/B2921390.png)
![3-methyl-1-(6-methyl-5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine](/img/structure/B2921391.png)
![2,4-dimethyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2921393.png)
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2921397.png)
